Methyl 2-butyl-5-(trimethylsilyl)pyrrolidine-1-carboxylate
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Overview
Description
Methyl 2-butyl-5-(trimethylsilyl)pyrrolidine-1-carboxylate is a synthetic organic compound that belongs to the pyrrolidine family. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and medicinal chemistry due to their unique structural and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-butyl-5-(trimethylsilyl)pyrrolidine-1-carboxylate typically involves the reaction of a pyrrolidine derivative with a trimethylsilyl group. One common method involves the use of a pyrrolidine precursor, which is reacted with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-butyl-5-(trimethylsilyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as halides (e.g., chloride, bromide) and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or alcohols .
Scientific Research Applications
Methyl 2-butyl-5-(trimethylsilyl)pyrrolidine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of biological pathways and as a probe to investigate enzyme activities.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 2-butyl-5-(trimethylsilyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its penetration through biological membranes. The pyrrolidine ring can interact with enzymes and receptors, modulating their activities and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-Methylpyrrolidine: A simpler pyrrolidine derivative with similar structural features but lacking the trimethylsilyl group.
tert-Butyl 3-(hydroxymethyl)-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate: A compound with a similar pyrrolidine core but different substituents.
tert-Butyl 3-((3-iodo-5-methylpyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate: Another pyrrolidine derivative with distinct functional groups.
Uniqueness
Methyl 2-butyl-5-(trimethylsilyl)pyrrolidine-1-carboxylate is unique due to the presence of the trimethylsilyl group, which imparts specific chemical properties such as increased lipophilicity and stability. This makes it a valuable compound in various scientific and industrial applications .
Biological Activity
Methyl 2-butyl-5-(trimethylsilyl)pyrrolidine-1-carboxylate is a synthetic organic compound classified as a pyrrolidine derivative. Its molecular structure includes a pyrrolidine ring with various substituents, such as methyl, butyl, and trimethylsilyl groups, which enhance its reactivity and biological potential. This article reviews the biological activity of this compound, focusing on its interactions with biomolecules, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C_{13}H_{25}N_{1}O_{2}Si
- Molecular Weight : 257.44 g/mol
- Structure : The presence of the trimethylsilyl group significantly influences the compound's reactivity, allowing it to act as either a nucleophile or electrophile depending on the reaction conditions.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Interaction : The compound's pyrrolidine ring can participate in hydrogen bonding and other interactions that modulate its biological activity. The trimethylsilyl and butyl groups influence the binding affinity to enzymes or receptors.
- Nucleophilic/Electrophilic Behavior : Depending on the environment, the trimethylsilyl group can enhance the compound's reactivity towards electrophiles or nucleophiles, making it versatile in biochemical pathways.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity : Similar compounds have shown promising antitumor effects against various cancer cell lines. For instance, derivatives of pyrrolidine have been reported to inhibit cell proliferation and induce apoptosis in cancer cells .
- Antiviral Properties : Compounds structurally related to this pyrrolidine derivative have demonstrated antiviral activity against viruses such as Herpes simplex and Polio .
Table 1: Summary of Biological Activities
Activity Type | Related Compounds | Observations |
---|---|---|
Antitumor | Variolins, Meridianins | Inhibition of P388 murine leukemia cell line |
Antiviral | Variolin B | Effective against Herpes simplex Type I |
Enzyme Inhibition | Meridianins | Inhibition of CDKs in low micromolar range |
Recent Research Highlights
- Antitumor Studies : A study highlighted the effectiveness of pyrrolidine derivatives in inhibiting cancer cell growth. For example, variolin B exhibited significant cytotoxicity against the P388 murine leukemia cell line .
- Mechanistic Insights : Research into the mechanism of action revealed that certain structural features are crucial for biological activity. The presence of specific substituents can enhance enzyme binding and increase therapeutic efficacy.
- Synthetic Applications : this compound has been utilized as a building block in synthesizing more complex organic molecules, showcasing its versatility in medicinal chemistry.
Properties
CAS No. |
919286-41-2 |
---|---|
Molecular Formula |
C13H27NO2Si |
Molecular Weight |
257.44 g/mol |
IUPAC Name |
methyl 2-butyl-5-trimethylsilylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H27NO2Si/c1-6-7-8-11-9-10-12(17(3,4)5)14(11)13(15)16-2/h11-12H,6-10H2,1-5H3 |
InChI Key |
ZBAUGPDTKNRYDX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CCC(N1C(=O)OC)[Si](C)(C)C |
Origin of Product |
United States |
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